molecular formula C10H5Br3N4O3 B11554744 5-[2-(2,4,6-tribromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-(2,4,6-tribromophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11554744
M. Wt: 468.88 g/mol
InChI Key: XQVJCKCSLHITRX-UHFFFAOYSA-N
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Description

5-[2-(2,4,6-Tribromophenyl)hydrazin-1-ylidene]-1,3-diazine-2,4,6-trione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a tribromophenyl group attached to a hydrazine moiety, which is further linked to a diazine trione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-1,3-diazine-2,4,6-trione typically involves the reaction of 2,4,6-tribromophenylhydrazine with a suitable diazine trione precursor. The reaction is usually carried out in an organic solvent such as toluene, with the addition of a catalyst like tetramethylammonium chloride to facilitate the reaction . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-1,3-diazine-2,4,6-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal reaction rates and product yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted phenylhydrazine compounds .

Scientific Research Applications

5-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-1,3-diazine-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-1,3-diazine-2,4,6-trione involves its interaction with molecular targets through the formation of stable complexes. The bromine atoms and hydrazine moiety play a crucial role in these interactions, allowing the compound to bind to specific sites on target molecules. This binding can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2,4,6-tribromophenyl)hydrazin-1-ylidene]-1,3-diazine-2,4,6-trione is unique due to the combination of the tribromophenyl group, hydrazine linkage, and diazine trione ring.

Properties

Molecular Formula

C10H5Br3N4O3

Molecular Weight

468.88 g/mol

IUPAC Name

6-hydroxy-5-[(2,4,6-tribromophenyl)diazenyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H5Br3N4O3/c11-3-1-4(12)6(5(13)2-3)16-17-7-8(18)14-10(20)15-9(7)19/h1-2H,(H3,14,15,18,19,20)

InChI Key

XQVJCKCSLHITRX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N=NC2=C(NC(=O)NC2=O)O)Br)Br

Origin of Product

United States

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